![molecular formula C15H32O3S B12556021 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol CAS No. 149731-67-9](/img/structure/B12556021.png)
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C13H28O3S It is characterized by the presence of a sulfanyl group (–SH) attached to an undecyl chain, which is further connected to an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 11-bromoundecanol and 2-(2-hydroxyethoxy)ethanol.
Reaction with Sodium Hydride: The 11-bromoundecanol is reacted with sodium hydride to form the corresponding alkoxide.
Nucleophilic Substitution: The alkoxide is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired product.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or thiols.
Substitution: Ethers or esters.
Scientific Research Applications
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of thiol-based redox reactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways:
Thiol Group: The sulfanyl group can participate in redox reactions, acting as a reducing agent or forming disulfide bonds.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Pathways: The compound can modulate redox-sensitive pathways, impacting cellular processes such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound has a similar structure but with a shorter alkyl chain.
2-(Undecyloxy)ethan-1-ol: This compound lacks the sulfanyl group, making it less reactive in redox reactions.
Uniqueness
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is unique due to the presence of both a sulfanyl group and a long alkyl chain, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophobic and redox-active functionalities.
Properties
CAS No. |
149731-67-9 |
|---|---|
Molecular Formula |
C15H32O3S |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-[2-(11-sulfanylundecoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H32O3S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h16,19H,1-15H2 |
InChI Key |
FARBKIDDOOEDML-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOCCOCCO)CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
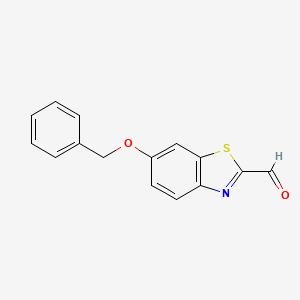

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
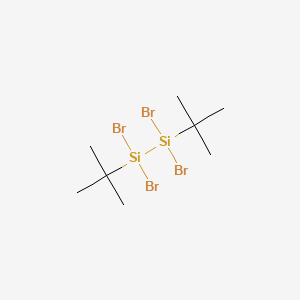
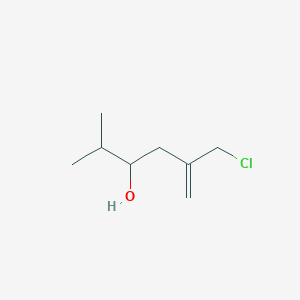
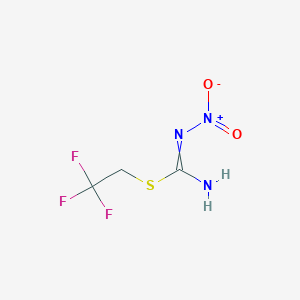
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
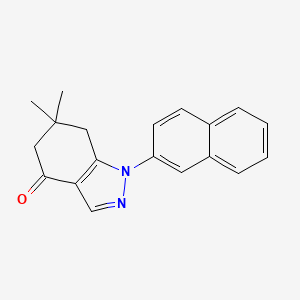
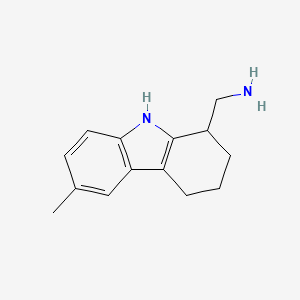
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

